molecular formula C7H6BrFS B1278475 2-Bromo-4-fluorothioanisole CAS No. 91524-70-8

2-Bromo-4-fluorothioanisole

Cat. No.: B1278475
CAS No.: 91524-70-8
M. Wt: 221.09 g/mol
InChI Key: XQGBAFLNAQHQNY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorothioanisole (2-BFTA) is an organosulfur compound that is widely used in the pharmaceutical, agricultural, and chemical industries. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-BFTA has been extensively studied in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research have been investigated.

Scientific Research Applications

Chemistry and Biochemistry

  • Pharmacokinetics and Drug Development : DuP697, a molecule structurally related to 2-Bromo-4-fluorothioanisole, has been studied as a selective cyclooxygenase (COX-2) inhibitor. Its pharmacokinetics and potential as a COX-2 inhibitor have been evaluated, highlighting its role in the development of anti-inflammatory drugs (Pinto et al., 1996).

Materials Science

  • Synthesis and Characterization : Research has focused on the synthesis of this compound derivatives and their chemical properties. This includes the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals (Qiu et al., 2009).

Environmental Science

  • Herbicide Metabolism : Studies have investigated the metabolism of herbicides, such as Fluorodifen, into volatile metabolites, including compounds structurally similar to this compound. This research is crucial for understanding the environmental impact and degradation pathways of herbicides (Lamoureux et al., 1993).

Medical Research

  • Antimicrobial and Antifungal Activities : Compounds structurally related to this compound have been evaluated for their antimicrobial and antifungal properties. For instance, research on a thio halo-benzene derivative showed its potential as an antifungal agent (Loğoğlu et al., 2017).

Toxicology

  • Metabolic Pathways and Toxicity Studies : Investigations into the metabolic pathways of psychoactive designer drugs, such as 4-Bromo-2,5-dimethoxyphenethylamine, provide insights into potential toxic effects and metabolism in various species, including humans (Carmo et al., 2005).

Safety and Hazards

2-Bromo-4-fluorothioanisole is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

2-bromo-4-fluoro-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGBAFLNAQHQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449682
Record name 2-Bromo-4-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91524-70-8
Record name 2-Bromo-4-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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